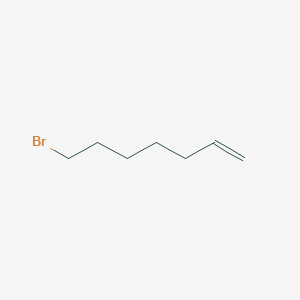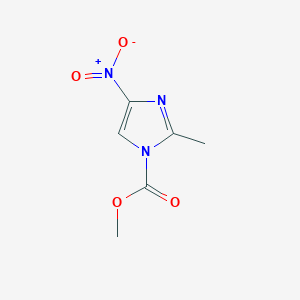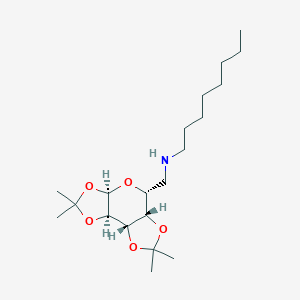![molecular formula C18H54N3NdSi6 B130288 Tris[bis(trimethylsilyl)amino] neodymium(III) CAS No. 148274-47-9](/img/structure/B130288.png)
Tris[bis(trimethylsilyl)amino] neodymium(III)
Vue d'ensemble
Description
Synergistic Solvent Extraction Analysis
The study presented in paper explores the synergistic solvent extraction of Neodymium(III) using a combination of triisooctylamine and bis(2,4,4-trimethylpentyl) monothiophosphinic acid. The research demonstrates a significant synergistic effect when these two extractants are used together, enhancing the extraction of Neodymium(III) from chloride solutions. The study provides detailed thermodynamic parameters, confirming the endothermic nature of the extraction process and suggesting the formation of a complex with the formula NdClX2.2 R3N.
Molecular Structure Analysis
In paper , the synthesis and crystal structure of a neodymium(III) complex with O,O'-diisopropyl dithiophosphato ligands are described. The neodymium(III) atom is octa-coordinated within a dodecahedron geometry, and the complex exhibits a monoclinic crystal system. This paper provides insights into the coordination environment of neodymium(III) in a solid-state complex.
Synthesis and Structural Characterization of Neodymium(III) Complexes
Paper discusses the synthesis of neodymium(III) complexes with a heptadentate ligand. The study includes the preparation methods and characterization of these complexes, which are coordinated by four nitrogen atoms and three oxygen atoms. The molecular structures were determined using X-ray structural analysis, offering valuable information on the coordination chemistry of neodymium(III).
Gaseous Molecular Structure Analysis
The molecular structure of a gaseous tris(bis(trimethylsilyl)amido)scandium complex is analyzed in paper . Although this paper focuses on scandium, it provides relevant information for understanding the structural aspects of similar neodymium(III) complexes. The study reveals a planar ScN3 skeleton and discusses the twisting of the ligands, which could be comparable to the behavior of neodymium(III) amides in the gas phase.
Lanthanide Complexes Analysis
Paper investigates the reaction of neodymium chloride with the potassium salt of tert-butylcyclopentadiene to form tris(tert-butylcyclopentadienyl)neodymium. The thermal behavior of these complexes suggests their potential use as precursors for chemical vapor deposition techniques. This study contributes to the understanding of the physical properties and potential applications of neodymium(III) complexes.
Applications De Recherche Scientifique
Electronic Structures and Molecular Orbital Schemes
Tris[bis(trimethylsilyl)methyl]neodymium(III) has been crucial in studying the electronic structures of organometallic complexes, specifically in parametric analysis. The analysis involves measuring σ and π absorption spectra, deriving crystal field splitting patterns, and simulating parameters of phenomenological Hamiltonians. This process allows for the estimation of crystal field strength and the setup of experimentally-based non-relativistic and relativistic molecular orbital schemes in the f-range (Guttenberger et al., 2003).
Enhancing Emission Efficiency
Tris[bis(trimethylsilyl)methyl]neodymium(III) has been synthesized and studied for its enhanced emission in liquid systems. This enhanced emission is significant, especially in DMSO-d6 (deuterated dimethyl sulfoxide), attributing to symmetrical rigid coordination structures that are formed. These structures consist of inner-coordinating DMSO molecules and weakly coordinating β-diketonato ligands, which are crucial in improving emission efficiency (Hasegawa et al., 1996; Hasegawa et al., 1998).
Catalytic Applications
The compound has been used to catalyze the aminomethylation reaction of ortho-pyridyl C-H bonds, indicating its potential in facilitating complex chemical transformations. This catalytic activity, especially in the presence of secondary amines, demonstrates the compound's versatility and efficiency in organic synthesis (Nagae et al., 2015).
Crystal Field Splitting Pattern Analysis
The absorption spectra analysis of heteroallylic tris(N,N′-bis(trimethylsilyl)-4-methoxybenzamidinato)neodymium(III) derives a truncated crystal field (CF) splitting pattern. This is critical for understanding the electron structures of complexes and allows the construction of experimentally-based molecular orbital schemes in the f-range (Amberger et al., 1998).
Coordination Structures Investigation
The coordination structures of neodymium(III) complexes with β-diketones have been investigated, correlating with emission efficiency. Understanding these coordination structures is essential for applications in fields such as telecommunications, where luminescent materials are of high value (Hasegawa et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIKGQVWYVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3NdSi6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402839 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[N,N-bis(trimethylsilyl)amide]neodymium (III) | |
CAS RN |
148274-47-9 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















